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Roxithromycin-d7 Documentation Hub

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  • Product: Roxithromycin-d7

Core Science & Biosynthesis

Foundational

Solubility Profile & Handling of Roxithromycin-d7 for Bioanalytical Applications

[1][2] Executive Summary Roxithromycin-d7 is the stable isotope-labeled (SIL) analog of the semi-synthetic macrolide antibiotic Roxithromycin.[1][2][3] It is primarily utilized as an Internal Standard (IS) in quantitativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Roxithromycin-d7 is the stable isotope-labeled (SIL) analog of the semi-synthetic macrolide antibiotic Roxithromycin.[1][2][3] It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS workflows to correct for matrix effects, extraction efficiency, and ionization variability.[1][2][3]

This guide addresses the physicochemical solubility behavior of Roxithromycin-d7. While chemically distinct due to the incorporation of seven deuterium atoms (typically on the N-methyl groups or the oxime ether side chain), its solubility profile mirrors that of the unlabeled parent compound.[1] The molecule exhibits high lipophilicity and basicity, necessitating specific solvent choices to ensure stability and prevent precipitation during stock solution preparation.[1]

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the molecular architecture of Roxithromycin-d7.[1]

  • Lipophilic Core: The 14-membered lactone ring (macrolide core) renders the molecule highly lipophilic.[1][2][3] This dictates its poor solubility in aqueous media and high affinity for organic solvents.

  • Weak Base Functionality: The presence of the dimethylamino group on the desosamine sugar confers basic properties (

    
    ).[3] Consequently, solubility in aqueous media is pH-dependent; it increases significantly in acidic conditions (pH < 6.[1][2][3]0) due to protonation but degrades rapidly if the pH drops too low (acid hydrolysis).[1][2][3]
    
  • The Deuterium Isotope Effect: The substitution of Hydrogen (

    
    H) with Deuterium (
    
    
    
    H) increases the molecular weight by approximately 7 Da.[2][3] While this alters vibrational energy levels and can slightly affect retention times in high-resolution chromatography (the "deuterium isotope effect"), it does not statistically alter the bulk solubility saturation points compared to the unlabeled analyte.[1] Therefore, solubility data for Roxithromycin is valid for Roxithromycin-d7.[1]

Solubility Profile in Organic Solvents[4]

The following table synthesizes empirical solubility data for Roxithromycin-d7. These values represent the "working capacity" for stock solution preparation rather than thermodynamic saturation limits.

SolventSolubility RatingEstimated Max Conc.Application Context
Chloroform Very Soluble> 50 mg/mLExcellent for initial dissolution, but incompatible with RP-HPLC mobile phases.[1][2][3] Avoid for LC-MS stocks.[1][3]
Acetone Freely Soluble> 20 mg/mLGood solubility, but high volatility makes it poor for accurate volumetric stock standards.[1]
Methanol (MeOH) Soluble (Recommended) 10 - 20 mg/mL Preferred solvent for primary stock solutions.[1][2][3] Compatible with LC-MS mobile phases.[1][4]
DMSO Soluble~ 10 mg/mLExcellent for long-term frozen storage (prevents precipitation).[1][2][3] Hard to remove if evaporation is required.[1][3]
Ethanol Soluble> 10 mg/mLViable alternative to Methanol; often used in toxicological formulations.[1]
Acetonitrile (ACN) Sparingly Soluble< 5 mg/mLRisk of precipitation at high concentrations.[2] Use only for working dilutions, not primary stocks.
Water (Neutral) Insoluble< 0.001 mg/mLDo not use. The compound will crash out of solution immediately.[2][3]
Acetate Buffer (pH 4.5) Soluble~ 1 mg/mLUseful for aqueous dilution steps, but stability is compromised over time due to acid hydrolysis.[1][2][3]

Critical Insight: While Chloroform offers the highest solubility, it is rarely used in bioanalysis due to its immiscibility with aqueous mobile phases and potential to damage PEEK tubing in HPLC systems.[1] Methanol is the industry standard compromise between solubility and compatibility.

Experimental Protocol: Self-Validating Stock Preparation

This protocol ensures the integrity of the Roxithromycin-d7 standard, minimizing errors from static weighing or solvent evaporation.[1]

Reagents Required[1][3][5][6][7][8][9]
  • Roxithromycin-d7 (Solid, >98% isotopic purity).[1][2][3]

  • LC-MS Grade Methanol (MeOH).[1]

  • LC-MS Grade Dimethyl Sulfoxide (DMSO) - Optional for cryo-storage.[1]

  • Amber borosilicate glass vials (Silanized preferred to reduce adsorption).[1][2][3]

Step-by-Step Workflow
  • Equilibration: Allow the Roxithromycin-d7 vial to reach room temperature before opening to prevent condensation, which can hydrolyze the compound.[1]

  • Gravimetric Preparation (Primary Stock):

    • Weigh approximately 1.0 mg of Roxithromycin-d7 into a tared amber glass vial.

    • Do not rely on the vendor's stated weight (e.g., "1 mg pack") as residual salts or transfer losses occur.[1][2][3]

    • Calculate the exact volume of solvent required to achieve a target concentration of 1.0 mg/mL .

    • Formula:

      
      
      
  • Dissolution:

    • Add Methanol (or DMSO) to the vial.

    • Vortex for 30 seconds.

    • Sonicate for 1 minute. Note: Macrolides can form "invisible" micro-precipitates; sonication ensures true solution.[1]

  • Validation (The "Self-Validating" Step):

    • Dilute an aliquot of the d7 stock 1:100 in mobile phase.

    • Inject alongside a validated unlabeled Roxithromycin standard of the same theoretical concentration.

    • Acceptance Criteria: The Area Ratio (d7/unlabeled) should match the expected response factor (typically 1.0 ± 0.1 for ESI+), and retention times should be identical (or show a slight deuterium shift < 0.1 min).

  • Storage:

    • Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

Visualization: Stock Preparation Workflow

StockPrep Start Solid Roxithromycin-d7 (Equilibrate to RT) Weigh Gravimetric Weighing (Amber Glass Vial) Start->Weigh Solvent Add Solvent (100% MeOH or DMSO) Weigh->Solvent Target 1.0 mg/mL Dissolve Dissolution (Vortex 30s + Sonicate 1m) Solvent->Dissolve QC QC Validation (Compare vs. Unlabeled Std) Dissolve->QC Dilute 1:100 QC->Dissolve Fail (Undissolved) Store Storage (-20°C, Amber Vial) QC->Store Pass

Caption: Logical workflow for the preparation and validation of Roxithromycin-d7 stock solutions.

Stability & Troubleshooting

Adsorption Issues

Macrolides are known to adsorb to plastic surfaces (polypropylene tubes) and untreated glass.[1][2][3]

  • Solution: Use silanized glass vials for stock solutions. For working solutions in 96-well plates, ensure the solvent contains at least 20% organic (MeOH/ACN) to keep the analyte solubilized and off the walls.[1]

Acid Instability

Roxithromycin is an ether oxime derivative designed to be more acid-stable than Erythromycin, but it is not immune to degradation.[1]

  • Risk: Using 0.1% Formic Acid in the stock solvent can cause slow degradation over weeks.

  • Prevention: Prepare primary stocks in neutral Methanol.[1] Only add acid modifiers (Formic Acid/Acetic Acid) at the final dilution step immediately prior to LC-MS injection.[1][2][3]

References

  • National Center for Biotechnology Information (PubChem). Roxithromycin (CID 6915744) - Physical Properties. [Link][1][3]

  • European Pharmacopoeia (Ph.[1][3] Eur.). Roxithromycin Monograph: Solubility and Identification. [Link][1][2][3][4][5][6][7]

Sources

Exploratory

Technical Guide: Isotopic Purity and Enrichment of Roxithromycin-d7 in Bioanalytical Assays

Executive Summary Roxithromycin-d7 is the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Roxithromycin in complex matrices (human plasma, honey, livestock tissues). Its utility relie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxithromycin-d7 is the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Roxithromycin in complex matrices (human plasma, honey, livestock tissues). Its utility relies not merely on its chemical identity, but on its isotopic fidelity .

In high-sensitivity LC-MS/MS assays, the margin for error is microscopic. A "99% pure" standard can still cause assay failure if the remaining 1% consists of unlabeled isotopologues (d0). This guide dissects the physics of isotopic enrichment, the "cross-talk" phenomenon that threatens Lower Limit of Quantitation (LLOQ) validity, and the specific protocols required to qualify this reagent for regulatory-compliant (FDA/EMA) bioanalysis.

Part 1: The Physics of Deuteration

Structural Architecture & The +7 Da Shift

Roxithromycin is a semi-synthetic macrolide derived from erythromycin. The d7 analog is typically labeled at the oxime ether side chain (specifically the 2-methoxyethoxy moiety).

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~844.11 Da (compared to ~837.05 Da for the unlabeled drug).

  • Labeling Site Logic: The side chain (

    
    ) contains exactly 7 non-exchangeable protons. Labeling here is superior to the N-methyl groups because macrolide N-demethylation is a common metabolic pathway; losing the label during metabolism would render the IS useless for tracking the parent compound.
    
Why d7? (The Isotopic "Goldilocks" Zone)

In mass spectrometry, we must avoid "natural isotopic overlap." Carbon-13 (


) occurs naturally at ~1.1% abundance.
  • The Problem: For a large molecule like Roxithromycin (

    
    ), the natural M+1, M+2, and M+3 peaks are significant.
    
  • The Solution: A shift of +7 Da moves the IS mass completely clear of the analyte's natural isotopic envelope. Conversely, it ensures the analyte's signal does not interfere with the IS channel.

Part 2: The Purity Paradox (Chemical vs. Isotopic)

It is vital to distinguish between two distinct purity metrics found on a Certificate of Analysis (CoA).

MetricDefinitionCriticality in LC-MS/MS
Chemical Purity Absence of different molecules (e.g., precursors, degradation products like cladinose-cleaved species).Moderate. Impurities usually separate chromatographically or have different masses.
Isotopic Purity (Enrichment) The distribution of isotopologues (d7, d6, d5... d0).Critical. Unlabeled (d0) species have the exact mass and retention time as your analyte.
The "d0 Contribution" Phenomenon

The most dangerous impurity in Roxithromycin-d7 is Roxithromycin-d0 (unlabeled). If your IS contains 0.5% d0, and you spike the IS at a high concentration, that 0.5% appears as a "ghost" signal in the analyte channel. This artificially elevates the background, making it impossible to achieve sensitive LLOQs (e.g., <1 ng/mL).

Part 3: Visualization of Signal Pathways

The following diagram illustrates the "Cross-Talk" mechanism where isotopic impurities compromise assay data.

CrossTalk cluster_Analyte Analyte Channel (m/z 837) cluster_IS Internal Standard Channel (m/z 844) Analyte Roxithromycin (Native) Analyte->Analyte True Signal GhostSignal False Signal (From IS Impurity) IS_d7 Roxithromycin-d7 IS_d0 Unlabeled Impurity (d0) IS_d7->IS_d0 Synthesis By-product (<1%) IS_d0->GhostSignal Isobaric Interference (Same Mass & RT) Legend Red arrows indicate interference pathways

Caption: Figure 1. The "Forward Contribution" risk. Even trace amounts of d0 in the d7-IS reagent will masquerade as the analyte, elevating the baseline and ruining sensitivity.

Part 4: Analytical Protocols

Protocol A: Isotopic Purity Verification (The "Zero-Blank" Test)

Objective: Determine if the commercial Roxithromycin-d7 batch is suitable for low-level quantitation.

  • Preparation: Prepare a neat solution of Roxithromycin-d7 at the intended working concentration (e.g., 500 ng/mL) in mobile phase. Do not add native analyte.

  • Injection: Inject this solution into the LC-MS/MS system monitoring the Analyte Transition (m/z 837.5 -> 158.1).

  • Calculation:

    
    
    
  • Acceptance Criteria: Per FDA/EMA guidelines, the interference must be < 20% of the LLOQ response . If the d7 reagent produces a signal >20% of your LLOQ, the batch is too impure for that sensitivity level.

Protocol B: Optimizing IS Concentration

Objective: Balance signal stability against isotopic interference.

  • Range Finding: Prepare IS solutions at 50, 200, and 1000 ng/mL.

  • Interference Check: Run Protocol A for each.

  • Selection Logic:

    • Too Low: Poor precision (%CV > 5%).

    • Too High: The "d0" impurity signal becomes detectable in the analyte channel.

    • Optimal: The highest concentration that yields zero detectable interference at the analyte mass.

Part 5: Stability & Storage (The Macrolide Warning)

Roxithromycin is a macrolide, which makes it chemically fragile in acidic conditions. The cladinose sugar moiety is susceptible to acid-catalyzed hydrolysis.

  • Storage: Powder form at -20°C is stable for years.

  • Solution Storage:

    • Good: Acetonitrile/Water (neutral pH).

    • Bad: Acidified mobile phases (e.g., 0.1% Formic Acid) stored for >24 hours at room temperature.

    • Risk: Hydrolysis creates decladinose-roxithromycin. While this changes the mass (removing the interference risk), it reduces the effective concentration of the IS, leading to drift in response ratios.

Workflow Visualization: Validated Assay Lifecycle

Workflow cluster_Qual Step 1: Qualification cluster_Prep Step 2: Sample Prep cluster_Analysis Step 3: LC-MS/MS start Roxithromycin-d7 Arrival (Powder) check1 Check CoA: Isotopic Enrichment >99%? start->check1 check2 Run 'Zero-Blank' Test (Protocol A) check1->check2 spike Spike IS into Biological Matrix check2->spike If Pass extract Protein Precipitation (MeOH/ACN) spike->extract inject Inject to LC-MS extract->inject data Calculate Ratio: (Area Analyte / Area IS) inject->data

Caption: Figure 2. The critical path for introducing Roxithromycin-d7 into a regulated bioanalytical workflow.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[2] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Roxithromycin. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability. Retrieved from [Link]

Sources

Foundational

Technical Guide: De Novo Synthesis of Deuterated Roxithromycin (d7-Isotopologue)

Topic: Understanding the Synthesis Pathway of Deuterated Roxithromycin Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary & Strategic Rationale Ro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Synthesis Pathway of Deuterated Roxithromycin Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary & Strategic Rationale

Roxithromycin is a semi-synthetic macrolide antibiotic designed to overcome the acid instability of Erythromycin A while improving pharmacokinetics. The introduction of deuterium (


 or D) into the Roxithromycin scaffold—specifically within the metabolically labile ether side chain—serves two primary functions in modern drug development:
  • Metabolic Shunting (Kinetic Isotope Effect): The ether side chain

    
     is a target for oxidative dealkylation.[1] Deuteration at these sites (
    
    
    
    bonds being ~6–10x stronger than
    
    
    bonds) can potentially retard metabolic clearance (primary KIE), thereby extending half-life (
    
    
    ).[1]
  • Bioanalytical Standardization: Roxithromycin-d7 is the gold-standard internal standard (IS) for LC-MS/MS quantification of macrolides in biological matrices, ensuring that matrix effects and ionization suppression are normalized against a chemically identical but mass-distinct analogue.[1]

This guide details the convergent synthesis of Roxithromycin-d7 (specifically the E-isomer), focusing on the installation of the deuterated [(2-methoxyethoxy)methyl] side chain.

Retrosynthetic Analysis & Pathway Logic

The synthesis of Roxithromycin-d7 is not a linear degradation of a parent molecule but a convergent semi-synthesis . We utilize the natural product Erythromycin A as the scaffold and couple it with a fully deuterated synthetic alkylating agent.[1]

The Disconnection Approach:

  • Target: Roxithromycin-d7 (Focus on the E-oxime ether).[1]

  • Disconnection: Cleavage of the oxime ether bond.[1]

  • Synthons:

    • Nucleophile: Erythromycin A 9-Oxime (specifically the E-isomer).[1]

    • Electrophile: 2-Methoxyethoxymethyl chloride-d7 (MEM-Cl-d7).[1]

Pathway Visualization

RoxithromycinSynthesis cluster_0 Side Chain Synthesis Eryth Erythromycin A (Starting Material) Oxime Erythromycin A 9-Oxime (E/Z Mix) Eryth->Oxime NH2OH·HCl, Base (Oximation) EOxime Erythromycin A 9-(E)-Oxime (Purified Nucleophile) Oxime->EOxime Crystallization/Purification (Isomer Separation) Rox_d7 Roxithromycin-d7 (Target API) EOxime->Rox_d7 Alkylation (DMF/Base) Convergent Step D_Alcohol 2-Methoxyethanol-d7 (CD3-O-CD2-CD2-OH) MEM_Cl MEM-Cl-d7 (Electrophile) D_Alcohol->MEM_Cl + HCl(g) + Paraform (Chloromethylation) Paraform Paraformaldehyde (CH2O) Paraform->MEM_Cl MEM_Cl->Rox_d7

Figure 1: Convergent synthesis pathway for Roxithromycin-d7, highlighting the separate preparation of the macrolide scaffold and the deuterated side chain.

Detailed Experimental Protocols

Phase I: The Deuterated "Payload" (Synthesis of MEM-Cl-d7)

The defining feature of Roxithromycin-d7 is the hepta-deuterated side chain. We synthesize the alkylating agent 2-(methoxy-d3)ethoxy-1,1,2,2-d4-methyl chloride .[1]

  • Precursor: 2-Methoxyethanol-d7 (

    
    ).[1]
    
  • Reagent: Paraformaldehyde (Standard

    
     is used to provide the linking methylene, which remains non-deuterated in the d7 isotopologue.[1] If d9 is required, use deuterated paraformaldehyde).[1]
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Maintain strictly anhydrous conditions.

  • Reagent Mixing: Charge the flask with 2-methoxyethanol-d7 (1.0 eq) and paraformaldehyde (1.0 eq).

  • Chlorination: Cool the mixture to 0°C. Bubble dry HCl gas slowly through the mixture.

    • Mechanism:[2][3][4][5][6] The HCl protonates the paraformaldehyde to generate a chloromethyl cation equivalent, which attacks the alcohol oxygen of the methoxyethanol.

  • Reaction Monitoring: Continue bubbling HCl until the paraformaldehyde completely dissolves and the solution becomes clear (approx. 2–4 hours).

  • Workup: Separate the upper organic layer.[1] Dry over anhydrous

    
    .
    
  • Purification: Distill under reduced pressure.

    • Critical Safety Note: MEM-Cl derivatives are structurally similar to Bis(chloromethyl)ether (BCME), a potent carcinogen.[1] Perform all operations in a high-performance fume hood.

  • Yield: Expect a colorless liquid (MEM-Cl-d7). Store over molecular sieves at -20°C.

Phase II: The Scaffold (Preparation of Erythromycin A (E)-Oxime)

Roxithromycin requires the E-isomer of the oxime. The Z-isomer is sterically hindered and less pharmacologically active.

Protocol:

  • Oximation: Dissolve Erythromycin A in methanol. Add Hydroxylamine hydrochloride (5.0 eq) and Triethylamine or Sodium Acetate (to buffer pH to ~6.5–7.0).[1]

  • Reflux: Heat to mild reflux (55–60°C) for 24 hours.

  • Isomer Management: The reaction produces a mixture of E and Z oximes.[1]

    • Optimization: The E-isomer is thermodynamically favored. Extended reaction time allows equilibration to the E-form.

  • Isolation: Concentrate methanol. Basify with aqueous

    
     to precipitate the crude oxime.[1]
    
  • Purification: Recrystallize from ethanol/water or nitromethane. The E-isomer crystallizes preferentially.

    • QC Checkpoint: Verify stereochemistry via HPLC or

      
      -NMR (The C9-oxime proton shift differs between isomers).
      
Phase III: Convergent Coupling (Alkylation)[1]

This is the critical step where the deuterated side chain is attached.[1]

Protocol:

  • Solvation: Dissolve Erythromycin A (E)-Oxime (1.0 eq) in a polar aprotic solvent (DMF or Acetone).

  • Base Addition: Add Potassium Carbonate (

    
    )  or Sodium Hydride (NaH)  (1.2 eq).[1] Stir for 30 minutes to generate the oximate anion.
    
    • Expert Insight: Use

      
       in acetone for a milder reaction that minimizes side reactions (like cladinose hydrolysis).[1] Use NaH/DMF for faster kinetics but higher risk of degradation.[1]
      
  • Alkylation: Dropwise add MEM-Cl-d7 (1.1 eq) prepared in Phase I.[1]

  • Reaction: Stir at room temperature (if using DMF) or reflux (if using acetone) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH).

  • Quenching: Pour reaction mixture into ice-water. The product, Roxithromycin-d7, will precipitate.[1]

  • Purification: Filter the solid. Recrystallize from ethanol.

    • Alternative: Column chromatography (Silica gel, DCM

      
       5% MeOH/DCM) may be required to remove unreacted oxime.[1]
      

Data Presentation & Validation

Quantitative Summary of Reagents
ReagentRoleMolar Eq.Critical Attribute
Erythromycin A Scaffold Precursor1.0Must be free of Erythromycin B/C impurities.[1]
Hydroxylamine HCl Oximation Agent5.0Excess drives reaction to completion.[1]
2-Methoxyethanol-d7 Isotope Source 1.1

D enrichment required.
Paraformaldehyde Linker Source1.1Anhydrous; provides the

bridge.
MEM-Cl-d7 Electrophile1.1Unstable; synthesize fresh or store at -20°C.
Analytical Validation (Self-Validating System)

To confirm the synthesis of Roxithromycin-d7 versus the non-deuterated analogue, specific spectral signatures must be verified.

  • Mass Spectrometry (LC-MS/MS):

    • Roxithromycin (Standard):

      
      [1]
      
    • Roxithromycin-d7:

      
      [1]
      
    • Validation: The mass shift must be exactly +7 Da.[1] Any +0, +3, or +4 peaks indicate incomplete deuteration of the starting material or H/D exchange during synthesis (unlikely at these positions).[1]

  • Proton NMR (

    
    -NMR): 
    
    • Standard: Distinct signals for the side chain:

      • 
         (Singlet, ~4.7 ppm)[1]
        
      • 
         (Multiplets, ~3.5–3.6 ppm)[1]
        
      • 
         (Singlet, ~3.3 ppm)[1]
        
    • Deuterated (d7):

      • The signals for the ethyl chain (

        
        ) and the terminal methyl (
        
        
        
        ) will disappear or be reduced to residual protio-solvent levels.
      • The acetal methylene singlet (

        
        ) derived from paraformaldehyde must remain visible , confirming the d7 (not d9) structure.[1]
        

References

  • Synthesis of Roxithromycin & Oxime Intermediates

    • Source: U.S. Patent 4,349,545 (Roussel-Uclaf).[1] "Ether oximes of erythromycin A."[1][6][7]

    • Context: Foundational chemistry for the oxime formation and alkylation steps.[1]

    • [1]

  • Synthesis of MEM-Chloride Reagents

    • Source: Corey, E. J., et al. "New reagents for the protection of hydroxyl groups."[1] Tetrahedron Letters, 1976.[1][8]

    • Context: The standard protocol for synthesizing MEM-Cl from methoxyethanol, adapted here for deuterated alcohols.[1]

    • [1]

  • Deuterium Kinetic Isotope Effects in Drug Design

    • Source: Gant, T. G.[1] "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014.[1]

    • Context: Explains the rationale for side-chain deuter
    • [1]

  • Roxithromycin-d7 Commercial Standard Characterization

    • Source: MedChemExpress Product Datasheet (Roxithromycin-d7).[1]

    • Context: Verifies the d7 structure as (9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin.[1][9]

    • [1]

  • Preparation of Chloromethyl Ethers (Safety & Method)

    • Source:Organic Syntheses, Coll.[1] Vol. 6, p.101 (1988).[1]

    • Context: Detailed handling of carcinogenic chloromethyl ethers relevant to MEM-Cl synthesis.
    • [1]

Sources

Exploratory

Applications of Roxithromycin-d7 in Pharmacokinetics Research

[1] Executive Summary Roxithromycin-d7 is the deuterated stable isotope-labeled internal standard (SIL-IS) of the semi-synthetic macrolide antibiotic Roxithromycin.[1] In high-precision pharmacokinetics (PK) and bioequiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Roxithromycin-d7 is the deuterated stable isotope-labeled internal standard (SIL-IS) of the semi-synthetic macrolide antibiotic Roxithromycin.[1] In high-precision pharmacokinetics (PK) and bioequivalence studies, the use of Roxithromycin-d7 is superior to structural analogs (e.g., Clarithromycin or Erythromycin) due to its ability to co-elute with the analyte. This co-elution allows the SIL-IS to experience the exact same matrix suppression or enhancement events as the analyte at the electrospray ionization (ESI) source, providing a real-time correction factor that structural analogs cannot offer.

This guide details the physicochemical basis, bioanalytical methodology, and validation protocols for deploying Roxithromycin-d7 in LC-MS/MS workflows, ensuring compliance with FDA M10 and EMA regulatory standards.

Part 1: The Chemistry & Physics of Roxithromycin-d7

Structural Characteristics & Isotopic Labeling

Roxithromycin-d7 differs from the parent drug by the substitution of seven hydrogen atoms with deuterium (


) on the methoxyethoxy  side chain attached to the oxime functionality at position C9.
  • Parent Compound: Roxithromycin (

    
    ) | MW: ~837.05  g/mol [2]
    
  • Internal Standard: Roxithromycin-d7 (

    
    ) | MW: ~844.11  g/mol [3][2]
    
  • Label Location: (9E)-9-[O-[(2-Methoxyethoxy-d7 )methyl]oxime] Erythromycin.[3][2][4][5]

    • The label distribution is typically on the methoxy (

      
      ) and ethoxy (
      
      
      
      ) groups of the side chain.
The "Co-Elution" Advantage

In Reverse Phase Chromatography (RPC), deuterium substitution can cause a slight shift in retention time (usually eluting slightly earlier) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. However, with a d7 label on a large macrolide molecule (MW >800), this shift is negligible.[2]

  • Result: Roxithromycin-d7 and Roxithromycin enter the Mass Spectrometer source simultaneously.

  • Benefit: If phospholipids in the plasma sample cause a 40% ionization suppression at 2.5 minutes, both the drug and the d7-IS suffer the same 40% suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Part 2: Bioanalytical Method Development (LC-MS/MS)

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) is possible, Protein Precipitation is recommended for high-throughput PK studies using Roxithromycin-d7, as the SIL-IS effectively corrects for the "dirtier" extracts typical of PPT.[2]

Protocol:

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • IS Spiking: Add 20 µL of Roxithromycin-d7 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

Mass Spectrometry Optimization (ESI+)

Roxithromycin ionizes efficiently in positive electrospray mode (


).[2]
Fragmentation Pathway & Transition Selection

The dominant fragmentation of macrolides involves the cleavage of the glycosidic bonds.

  • Cladinose Loss (Neutral Loss): The sugar cladinose is cleaved off.

    • Roxithromycin:[3][1][2][4][6][7][8][9][10][11][12]

      
       (Macrocycle + Sidechain)[2]
      
    • Roxithromycin-d7:

      
       (Macrocycle + Sidechain-d7)[2]
      
    • Note: Since the d7 label is on the oxime side chain (attached to the macrocycle), the high-mass fragment retains the label. This is the preferred transition for specificity.

  • Cladinose Ion Formation:

    • Roxithromycin:[3][1][2][4][6][7][8][9][10][11][12]

      
       (Cladinose ion)[2]
      
    • Roxithromycin-d7:

      
       (Cladinose ion)[2]
      
    • Risk:[2] The product ion (158) is unlabeled.[2] While the precursor masses differ, monitoring the same product ion can increase background noise or crosstalk. Use the 686.4 transition for the IS.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Roxithromycin 837.5 (

)
679.420-25100
Roxithromycin-d7 844.5 (

)
686.420-25100
Chromatographic Conditions
  • Column: C18, 50mm x 2.1mm, 1.7µm or 3µm (e.g., Waters Acquity BEH or Phenomenex Kinetex).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0).[2]

  • Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50).[2]

  • Flow Rate: 0.4 - 0.5 mL/min.[2]

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision logic and processing workflow for a Roxithromycin PK study using the d7-IS.

BioanalyticalWorkflow cluster_correction Mechanism of Correction Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Roxithromycin-d7) Sample->Spike 50 µL Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract +150 µL Centrifuge Centrifugation (4000g, 10 min) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant ESI ESI Source (Co-elution of Analyte & IS) LC->ESI Retention Time MS MS/MS Detection (MRM Mode) ESI->MS Ionization Note Matrix Suppression affects both d0 and d7 equally. Ratio remains constant. ESI->Note Data Quantification (Ratio: Area_Drug / Area_IS) MS->Data Integration

Figure 1: LC-MS/MS Workflow utilizing Roxithromycin-d7 for matrix effect compensation.

Part 4: Validation Parameters (FDA M10/EMA)

To validate this method for regulatory submission, the following parameters must be assessed.

Linearity & Sensitivity
  • Range: Typically 10 ng/mL (LLOQ) to 5,000 ng/mL.[2]

  • Weighting:

    
     linear regression.
    
  • Criteria: Correlation coefficient (

    
    ) > 0.99.
    
Matrix Effect (The Critical Test for d7)

The "Matrix Factor" (MF) must be calculated to prove the d7 IS is working correctly.

  • MF = (Peak Area in Extracted Blank Plasma) / (Peak Area in Pure Solution).[2]

  • IS-Normalized MF:

    
    .[2]
    
  • Acceptance: The IS-normalized MF should be close to 1.0 and consistent (CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed lots). This is where Roxithromycin-d7 outperforms Clarithromycin.

Isotopic Contribution (Cross-talk)

Check for spectral overlap:

  • Blank + IS: Inject pure IS. Check for interference in the Analyte channel (837 -> 679). Should be < 20% of LLOQ.[13]

  • ULOQ (Analyte only): Inject high concentration Roxithromycin. Check for interference in the IS channel (844 -> 686). Should be < 5% of IS response.

    • Note: Natural isotopes of Roxithromycin (C13 contributions) may contribute slightly to mass 844, but the +7 Da shift usually clears the isotopic envelope effectively.

Part 5: Applications in Specific Study Designs

Bioequivalence (BE) Studies

In generic drug development (e.g., Roxithromycin 150mg tablets), the variability of the assay contributes to the "within-subject variability" (


).[2]
  • Impact: Using Roxithromycin-d7 reduces analytical variability (assay noise).[2]

  • Result: Lower

    
     reduces the number of subjects required to power the BE study, saving significant clinical costs.
    
Drug-Drug Interaction (DDI)

Roxithromycin is a CYP3A4 inhibitor (though weaker than Erythromycin).[2] When co-administered with CYP3A4 substrates, PK profiles change.

  • Application: The d7-IS ensures that complex matrices (containing multiple drugs and metabolites) do not bias the quantification of Roxithromycin.

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry.[14][15][16] U.S. Food and Drug Administration.[13][15][16][17] Available at: [Link][2]

  • Hang, T. J., et al. (2007).[2][7] Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. Clinica Chimica Acta.[6] [Link]

  • National Institutes of Health (NIH). (2000).[2] Identification of the metabolites of roxithromycin in humans. PubMed. [Link]

  • Veeprho. (n.d.). Roxithromycin-D7 Structure and Details.[3][1][4][8] Veeprho Laboratories. [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for High-Throughput Quantification of a Target Analyte in Human Plasma Using Roxithromycin-d7 as an Internal Standard

Abstract This application note presents a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of a model analyte in human plasma. The m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of a model analyte in human plasma. The method utilizes Roxithromycin-d7, a stable isotope-labeled internal standard (SIL-IS), to ensure high-quality data by compensating for variability in sample preparation and instrument response. Detailed protocols for sample preparation using both protein precipitation and solid-phase extraction are provided, along with optimized LC and MS/MS parameters. The method has been rigorously validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines, demonstrating its suitability for regulated bioanalysis in drug development.

Introduction: The Imperative for Precision in Bioanalysis

In the realm of drug discovery and development, the accurate quantification of drug candidates, their metabolites, and biomarkers in biological matrices is paramount for making critical decisions regarding pharmacokinetics, safety, and efficacy.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its exceptional sensitivity, selectivity, and speed.[3][4]

A key challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample processing and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these variabilities.[5][6] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[5] This allows for reliable correction of any analyte signal fluctuations.

Roxithromycin-d7 is a deuterated analog of the macrolide antibiotic roxithromycin and serves as an excellent internal standard for a wide range of analytes, particularly those with similar physicochemical properties.[7][8][9] Its stable isotopic labeling ensures minimal chromatographic shift relative to the unlabeled analyte, a critical factor for accurate correction.[5]

This application note provides a detailed, step-by-step guide for developing and validating a robust LC-MS/MS method using Roxithromycin-d7 as the internal standard. We will delve into the rationale behind experimental choices, from sample preparation to instrument optimization, and present a comprehensive validation package to demonstrate the method's reliability.

The Role of the Internal Standard: A Conceptual Overview

The fundamental principle of using an internal standard is to add a known and constant amount of a compound that is chemically and physically similar to the analyte of interest to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach effectively normalizes for variations that can occur at multiple stages of the analytical workflow.

G cluster_workflow Analytical Workflow cluster_correction Correction Mechanism SamplePrep Sample Preparation (e.g., extraction) Injection LC Injection SamplePrep->Injection Ionization ESI Ionization Injection->Ionization Detection MS/MS Detection Ionization->Detection Ratio Analyte/IS Ratio Detection->Ratio Var_Extraction Inconsistent Recovery Var_Extraction->SamplePrep Var_Volume Injection Volume Fluctuations Var_Volume->Injection Var_Ionization Matrix Effects (Ion Suppression/ Enhancement) Var_Ionization->Ionization IS Internal Standard (Roxithromycin-d7) IS->SamplePrep Added at the start Quant Accurate Quantification Ratio->Quant

Caption: Workflow illustrating how an internal standard corrects for variability.

Materials and Reagents

Material/ReagentSupplierGrade
Analyte Reference Standard(Specify)>98% purity
Roxithromycin-d7(Specify)>98% purity, >99% isotopic purity
Human Plasma (K2EDTA)(Specify)Pooled, screened
Acetonitrile(Specify)LC-MS Grade
Methanol(Specify)LC-MS Grade
Water(Specify)LC-MS Grade
Formic Acid(Specify)LC-MS Grade
Ammonium Acetate(Specify)LC-MS Grade
Solid-Phase Extraction (SPE) Cartridges(Specify)e.g., C8 or HLB, 30 mg/1 mL

Sample Preparation: Isolating the Analyte from a Complex Matrix

The goal of sample preparation is to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.[10] We present two common and effective protocols: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique suitable for high-throughput analysis.[11] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[10]

Step-by-Step Protocol:

  • Prepare the Precipitation Solvent: In a clean glass container, prepare a solution of acetonitrile containing 0.1% formic acid. This solvent will serve to precipitate proteins and the acid will aid in the ionization of many analytes.

  • Spike with Internal Standard: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the Roxithromycin-d7 working solution (e.g., at 100 ng/mL).

  • Precipitation: Add 300 µL of the cold (4°C) precipitation solvent to the plasma sample. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.[10]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step helps to concentrate the analyte and ensures compatibility with the LC mobile phase.

  • Injection: Inject a portion of the final sample (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, often resulting in lower matrix effects and improved sensitivity.[12] This technique involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[13]

Step-by-Step Protocol (using a C8 cartridge as an example):

  • Conditioning: Condition the C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Sample Loading: Dilute 100 µL of human plasma (pre-spiked with 10 µL of Roxithromycin-d7 working solution) with 400 µL of water containing 0.1% formic acid. Load the entire diluted sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Injection: Inject a portion of the final sample (e.g., 5 µL) into the LC-MS/MS system.

G cluster_ppt Protein Precipitation (PPT) Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow ppt_start Plasma + IS ppt_add_solvent Add Acetonitrile (3:1 v/v) ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_inject Inject into LC-MS/MS ppt_supernatant->ppt_inject spe_start Plasma + IS (Diluted) spe_condition Condition & Equilibrate Cartridge spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte & IS spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_inject Inject into LC-MS/MS spe_evap->spe_inject

Caption: Comparison of PPT and SPE sample preparation workflows.

LC-MS/MS Method Development

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte and internal standard, with sufficient separation from any interfering components from the matrix.[14][15]

ParameterOptimized ConditionRationale
Column C18, 50 x 2.1 mm, 1.8 µmA C18 column is a good starting point for a wide range of small molecules. The 1.8 µm particle size provides high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity, allowing for lower backpressures.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic performance.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume helps to minimize on-column band broadening and reduces the amount of matrix introduced into the system.
Gradient Elution 5% B to 95% B over 3 minA gradient is used to elute compounds with a range of polarities and to ensure the column is cleaned of late-eluting components.
Mass Spectrometry (MS/MS) Method

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[16][17][18] This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3).[18]

Optimization of MS Parameters:

The optimization of MS parameters is crucial for achieving the best sensitivity.[19][20][21] This is typically done by infusing a standard solution of the analyte and Roxithromycin-d7 directly into the mass spectrometer.

  • Capillary Voltage: Adjusted to maximize the precursor ion signal.

  • Nebulizer and Drying Gas Pressures/Flows: Optimized to ensure efficient desolvation of the ESI droplets.[19]

  • Gas Temperature: Set to facilitate the evaporation of the mobile phase.[22]

  • Collision Energy (CE): Ramped to find the optimal energy that produces the most abundant and stable product ion.

  • Cell Exit Potential (CXP): Optimized to efficiently transmit the product ions to the detector.

ParameterAnalyteRoxithromycin-d7
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) (Precursor Ion) -> (Product Ion)(Precursor Ion) -> (Product Ion)
Dwell Time (ms) 100100
Collision Energy (eV) (Optimized Value)(Optimized Value)
Cell Exit Potential (V) (Optimized Value)(Optimized Value)

(Note: Specific m/z values for the analyte and Roxithromycin-d7 would be determined experimentally during method development.)

Bioanalytical Method Validation

A full validation was performed according to the FDA and EMA guidelines to ensure the method is reliable for its intended purpose.[1][2][3][23]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[6]
Linearity Calibration curve with at least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy & Precision Mean accuracy within ±15% of nominal (±20% at LLOQ) and precision (CV) ≤ 15% (≤ 20% at LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High).
Matrix Effect The matrix factor (ratio of analyte response in the presence of matrix to the response in neat solution) should have a CV ≤ 15% across at least six different matrix lots.[24][25]
Recovery Extraction recovery of the analyte should be consistent and reproducible.
Stability Analyte stability established for freeze-thaw cycles, short-term bench-top, long-term storage, and in the autosampler. Analyte response should be within ±15% of the baseline.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of a target analyte in human plasma. The strategic use of Roxithromycin-d7 as a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the results by correcting for inevitable experimental variations. The detailed protocols for sample preparation, optimized chromatographic and mass spectrometric conditions, and a full validation summary in accordance with regulatory guidelines demonstrate the method's fitness for purpose in a regulated bioanalytical environment. This approach can be readily adapted for other small molecule drug candidates, providing a solid foundation for high-quality bioanalytical data in support of drug development programs.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]

  • Bowman, D., & Le, A. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 143-150. Retrieved from [Link]

  • Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • Xie, Y., & Liu, D. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(6), 289-293. Retrieved from [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? (2012, September 29). ResearchGate. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Santos, G. S., & Kipping, M. (2018). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2064. Retrieved from [Link]

  • Greco, G., Boltner, A., & Letzel, T. (2014, May 19). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Plenis, A., Konieczna, L., & Bączek, T. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-35. Retrieved from [Link]

  • Jafari, M., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5526-5544. Retrieved from [Link]

  • Piórkowska, E., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Pharmacological Reports, 71(1), 167-172. Retrieved from [Link]

  • Chloroform-methanol extraction of proteins. (2015, April 21). The Drummond Lab. Retrieved from [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Powerful Scan Modes of QTRAP® System Technology. (n.d.). SCIEX. Retrieved from [Link]

  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? (2022, October 14). AxisPharm. Retrieved from [Link]

  • New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. (n.d.). Agilent Technologies, Inc. Retrieved from [Link]

  • Roxithromycin-D7. (n.d.). Veeprho. Retrieved from [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation. (2020, October 20). Biocompare. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]

  • Mass Spectrometry: types, modes, data processing. (n.d.). Elsci. Retrieved from [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Restek Corporation. Retrieved from [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI. Retrieved from [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Blog. Retrieved from [Link]

  • Design of an LC-MS/MS method for measuring concentrations of Cyclosporine A and Tacrolimus from dried blood spots. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in. (n.d.). Shimadzu. Retrieved from [Link]

  • Pro Tips for Method Development (LC-MS/MS 101). (2023, September 1). YouTube. Retrieved from [Link]

  • Chemical Name : Roxithromycin-d7. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Roxithromycin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Application

Solid phase extraction (SPE) protocols for Roxithromycin-d7 in plasma

Application Note: High-Selectivity Solid Phase Extraction (SPE) of Roxithromycin and Roxithromycin-d7 from Human Plasma Abstract & Scope This application note details a robust, self-validating protocol for the extraction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Solid Phase Extraction (SPE) of Roxithromycin and Roxithromycin-d7 from Human Plasma

Abstract & Scope

This application note details a robust, self-validating protocol for the extraction of Roxithromycin, a semi-synthetic macrolide antibiotic, from human plasma using Mixed-Mode Cation Exchange (MCX) solid phase extraction.

While generic Hydrophilic-Lipophilic Balance (HLB) methods exist, they often fail to adequately remove phospholipids, leading to ion suppression in LC-MS/MS. This guide prioritizes an MCX workflow that exploits the basicity of Roxithromycin (


) to achieve orthogonal cleanup—removing neutral interferences while retaining the analyte via strong ionic interaction. Roxithromycin-d7  is utilized as the Internal Standard (IS) to compensate for recovery variance and matrix effects.

Physicochemical Profile & Strategy

To design a valid extraction, we must first understand the molecule.

PropertyValueImplication for SPE
Analyte RoxithromycinTarget Molecule
MW 837.0 g/mol Large molecule; amenable to Polymeric sorbents.

9.2 (Basic)Critical: Positive ionization (

) at pH < 7. Ideal for Cation Exchange.
LogP ~2.7Moderately lipophilic; significant hydrophobic retention.
Matrix PlasmaContains proteins (albumin) and phospholipids (phosphatidylcholines).

The Strategic Choice: Mixed-Mode Cation Exchange (MCX) We utilize a sorbent containing both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functionalities.

  • Load at Low pH: Roxithromycin is protonated (

    
    ) and binds to the sorbent via both hydrophobic and ionic forces.
    
  • 100% Organic Wash: Because the drug is ionically locked, we can wash with 100% Methanol. This removes neutral lipids and phospholipids that would otherwise strip off in a standard reversed-phase method.

  • Elute at High pH: We add ammonia to neutralize the drug (

    
    ), breaking the ionic bond and releasing it.
    

Materials & Reagents

  • Analyte: Roxithromycin (Purity >98%).[1]

  • Internal Standard: Roxithromycin-d7 (Isotopic purity >99%).

  • Matrix: Human Plasma (

    
    EDTA or Lithium Heparin).
    
  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.

  • Reagents:

    • Phosphoric Acid (

      
      ), 85%.
      
    • Ammonium Hydroxide (

      
      ), 28-30%.
      
    • Methanol (MeOH), LC-MS Grade.

    • Water, LC-MS Grade.

    • Formic Acid.[2][3]

Sample Preparation (Pre-Treatment)

Rationale: The goal is to disrupt protein binding and ensure the analyte is fully protonated to bind to the cation-exchange sites.

  • IS Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of Roxithromycin-d7 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 4%

    
      in water.
    
    • Why? This lowers the sample pH to ~2-3, ensuring Roxithromycin is 100% ionized (

      
       9.2 >> pH 2).
      
  • Mixing: Vortex thoroughly for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated particulates (optional but recommended to prevent cartridge clogging).

SPE Protocol (Mixed-Mode Cation Exchange)

This workflow provides the highest cleanliness by removing phospholipids.

StepSolvent / ActionMechanistic Function
1. Condition 1 mL MethanolActivates hydrophobic ligands on the polymer.
2. Equilibrate 1 mL Water (or 2% Formic Acid)Prepares the ion-exchange sites; matches sample pH.
3. Load 400 µL Pre-treated SampleAnalyte (

) binds via Ionic & Hydrophobic mechanisms.
4. Wash 1 1 mL 2% Formic Acid (aq)Removes proteins, salts, and hydrophilic interferences. Maintains ionization.
5. Wash 2 1 mL 100% Methanol CRITICAL: Removes hydrophobic neutrals and phospholipids. Analyte remains bound ionically.
6. Dry Vacuum for 1-2 minsRemoves excess MeOH to ensure consistent elution volume.
7. Elute 2 x 250 µL 5%

in MeOH
High pH neutralizes the drug (

), breaking the ionic bond.
8. Post-Process Evaporate & ReconstituteEvaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase.

Workflow Visualization

The following diagram illustrates the logical flow and chemical state of the analyte during the MCX extraction.

SPE_Workflow cluster_chemistry Chemical State Plasma Plasma Sample (Roxithromycin + d7) Acid Acidification (4% H3PO4) Plasma->Acid Protein Disruption Load Load onto MCX (pH < 3) Acid->Load Analyte Protonated (BH+) Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Hydrophobic & Ionic Retention Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Clean Neutral Interferences Elute Elution: 5% NH4OH in MeOH (Neutralizes Analyte -> Release) Wash2->Elute Break Ionic Bond LCMS LC-MS/MS Analysis Elute->LCMS Reconstitute

Figure 1: MCX Extraction Logic. Green node indicates the critical phospholipid removal step possible only with Mixed-Mode chromatography.

LC-MS/MS Conditions

To validate the extraction, the following detection parameters are recommended.

  • Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions: | Compound | Precursor (


) | Product (

) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Roxithromycin | 837.5 | 158.1 (Desosamine) | 40 | 30 | | Roxithromycin | 837.5 | 679.4 (Loss of sugar) | 40 | 20 | | Roxithromycin-d7 | 844.5 | 165.1 (d7-Desosamine) | 40 | 30 |

Validation Parameters & Troubleshooting

Expected Performance:

  • Absolute Recovery: > 85% (Consistent between analyte and IS).

  • Matrix Effect: < 10% ion suppression (due to Wash 2).

  • Linearity: 1.0 – 1000 ng/mL.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Recovery Elution pH too low.Ensure

is fresh. The pH must be > 11 to neutralize Roxithromycin.
High Backpressure Protein precipitation in cartridge.Centrifuge acidified plasma before loading.
Signal Suppression Phospholipid breakthrough.Ensure Wash 2 is 100% MeOH (not diluted). Increase Wash 2 volume.
IS Variance Deuterium exchange (rare) or dosing error.Ensure IS is added before acidification.

References

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters Application Notes.

  • Xu, Y., et al. (2013).[3] "Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum." Journal of Analytical Chemistry.

  • Bahrami, G., & Mohammadi, B. (2007). "Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma." Biomedical Chromatography.

  • PubChem. "Roxithromycin Compound Summary (pKa and LogP data)." National Library of Medicine.

Sources

Method

High-Sensitivity Quantitation of Roxithromycin in Human Serum via LC-MS/MS using Stable Isotope Dilution (Roxithromycin-d7)

Executive Summary & Scientific Rationale Application Note: AN-RXM-D7-2024 Method Category: Quantitative Bioanalysis / Pharmacokinetics (PK) This protocol details the quantification of Roxithromycin, a semi-synthetic macr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Application Note: AN-RXM-D7-2024 Method Category: Quantitative Bioanalysis / Pharmacokinetics (PK)

This protocol details the quantification of Roxithromycin, a semi-synthetic macrolide antibiotic, in human serum.[1] While historical methods utilize structural analogs (e.g., Clarithromycin) as internal standards (IS), this guide mandates the use of Roxithromycin-d7 , a stable isotope-labeled IS.

Why Roxithromycin-d7? Macrolides are prone to significant matrix effects (ion suppression/enhancement) in electrospray ionization (ESI) due to co-eluting phospholipids in human serum. Structural analogs elute at different retention times than the analyte, meaning they experience different matrix effects at the moment of ionization.

  • The d7 Advantage: Roxithromycin-d7 co-elutes with the analyte but is mass-resolved. It experiences the exact same suppression events as the analyte. Therefore, the response ratio (Analyte/IS) remains constant even if absolute signal intensity fluctuates, ensuring superior accuracy and precision compliant with FDA Bioanalytical Method Validation (2018) guidelines.

Materials and Reagents

  • Analyte: Roxithromycin Reference Standard (>99% purity).

  • Internal Standard: Roxithromycin-d7 (deuterated side-chain or ring-labeled).

  • Matrix: Drug-free human serum (pooled).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well precipitation plates or 1.5 mL LoBind microcentrifuge tubes.

Experimental Protocol

Stock Solution Preparation[2]
  • Master Stock (Analyte): Dissolve Roxithromycin in Methanol to 1.0 mg/mL.

  • Master Stock (IS): Dissolve Roxithromycin-d7 in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) in 50% ACN/Water to a fixed concentration (e.g., 500 ng/mL). This solution is added to every sample.

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash & Shoot" methodology optimized for high throughput, using cold acetonitrile to maximize protein removal and minimize phospholipid breakthrough.

  • Aliquot: Transfer 50 µL of human serum (Standard, QC, or Subject Sample) into a tube/plate.

  • IS Addition: Add 20 µL of Working IS Solution (Roxithromycin-d7). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 RPM (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic content and improve peak shape during injection).

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Loading
2.50 90 Linear Ramp (Elution)
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).[4][2][5]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: 400°C - 500°C (Macrolides are thermally stable).

MRM Transitions (Critical Tuning Step): Note: The exact transition for d7 depends on the labeling position. The table below assumes a standard side-chain deuteration where the desosamine fragment (m/z 158) remains unlabeled.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Quant/QualCollision Energy (eV)
Roxithromycin 837.5 m/z158.1 m/zQuantifier~25-30
Roxithromycin 837.5 m/z679.4 m/zQualifier~15-20
Roxithromycin-d7 844.5 m/z158.1 m/zIS Quant~25-30

Process Check: If your d7 standard has the label on the desosamine sugar, the IS transition will be 844.5 -> 165.1 . Always perform a product ion scan on your specific IS batch.

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data generation, highlighting the self-correcting nature of the Internal Standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Human Serum (Analyte) S3 Protein PPT (ACN + Vortex) S1->S3 S2 Add IS (Roxithromycin-d7) S2->S3 Normalization Starts S4 Centrifuge & Supernatant S3->S4 L1 LC Separation (Co-elution of Analyte/IS) S4->L1 Inject L2 ESI Ionization (Matrix Effects occur here) L1->L2 Analyte & IS enter source together L3 MRM Detection (Mass Filtration) L2->L3 Q1/Q3 Filtering D1 Data Processing Ratio = Area(Analyte) / Area(IS) L3->D1 Generate Chromatogram

Caption: Workflow demonstrating the co-elution of Roxithromycin and its d7 isotope. Because they enter the ESI source simultaneously (L2), any ionization suppression affects both equally, which is mathematically cancelled out in the final Ratio calculation (D1).

Validation Strategy (FDA/EMA Compliant)

To ensure this method is "field-proven," you must validate against the FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity[3][4][6]
  • Calibration Range: 10 ng/mL (LLOQ) to 5,000 ng/mL.[6]

  • Curve Fit: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    ; Back-calculated standards must be within ±15% (±20% for LLOQ).
    
Matrix Effect (The "d7 Test")

This is the most critical validation step for this specific protocol.

  • Extract 6 different lots of blank human serum.

  • Spike the extracts (post-extraction) with Analyte and IS.

  • Compare the peak area to a neat solution (water/solvent) spike.

  • Calculation:

    
    
    
    
    
  • Requirement: The IS Normalized MF should be close to 1.0 with a CV < 15% across all lots. This proves the d7 IS is correcting for matrix suppression.

Accuracy & Precision[3][4][5][6][8][9]
  • QC Levels: LLOQ, Low, Mid, High.

  • Replicates: n=5 per level, over 3 separate runs.

  • Criteria: Mean concentration within ±15% of nominal; CV < 15%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion Suppression from PhospholipidsSwitch from PPT to Liquid-Liquid Extraction (LLE) using MTBE. Phospholipids do not extract well into MTBE.
Peak Tailing pH MismatchEnsure Mobile Phase A has Ammonium Formate/Acetate. Macrolides are basic; pH control is vital for peak shape.
Signal Carryover Sticky AnalyteMacrolides stick to steel. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
IS Interference Cross-talkCheck if the d7 standard contains d0 impurities. Ensure the mass difference (7 Da) is sufficient to avoid isotopic overlap.

References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Taninaka, C., et al. (2000). Identification of the metabolites of roxithromycin in humans. Drug Metabolism and Disposition.[8] Retrieved from [Link]

  • Bahrami, G., & Mohammadi, B. (2006). A rapid and sensitive bioanalytical method for determination of roxithromycin in human plasma. Journal of Chromatography B. (Contextual grounding for extraction methods).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Determination of Roxithromycin Residues in Food Matrices by LC-MS/MS Using Roxithromycin-d7 as an Internal Standard

Abstract This application note presents a robust and sensitive method for the quantification of roxithromycin, a macrolide antibiotic, in various food matrices of animal origin. The protocol employs High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of roxithromycin, a macrolide antibiotic, in various food matrices of animal origin. The protocol employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), incorporating a stable isotope-labeled internal standard, Roxithromycin-d7, to ensure high accuracy and precision. The use of Roxithromycin-d7 effectively compensates for matrix effects and variations during sample preparation and analysis. Detailed, step-by-step protocols for sample extraction from complex matrices such as meat and milk are provided, along with optimized LC-MS/MS parameters and method validation data according to international guidelines. This method is designed for researchers, regulatory bodies, and quality control laboratories involved in food safety monitoring.

Introduction: The Imperative for Antibiotic Residue Monitoring

The use of veterinary drugs, including antibiotics like roxithromycin, is crucial for treating and preventing diseases in food-producing animals.[1][2] Roxithromycin is a semi-synthetic macrolide antibiotic effective against a range of pathogens.[3][4] However, the potential for drug residues to persist in edible products such as meat, milk, and eggs is a significant public health concern.[5] These residues can contribute to the development of antimicrobial resistance, a major global health threat, and may cause allergic reactions in sensitive individuals.

To safeguard consumer health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in foodstuffs.[6][7][8] Consequently, there is a critical need for highly specific, sensitive, and reliable analytical methods to enforce these standards.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its exceptional selectivity and sensitivity.[5][9]

A key challenge in analyzing antibiotic residues in food is the complexity of the sample matrices, which can interfere with the analytical signal, leading to inaccurate quantification. This phenomenon, known as the matrix effect, can be effectively mitigated by using a stable isotope-labeled internal standard (SIL-IS). Roxithromycin-d7, a deuterated analog of roxithromycin, serves as an ideal internal standard. It shares near-identical physicochemical properties and chromatographic behavior with the target analyte, ensuring it experiences the same matrix effects and procedural losses. Its mass difference allows for distinct detection by the mass spectrometer, enabling precise correction and highly accurate quantification.

This guide provides a comprehensive framework for the determination of roxithromycin residues, leveraging the advantages of Roxithromycin-d7 to deliver a self-validating and trustworthy analytical system.

Principle of the Method: Isotope Dilution LC-MS/MS

The analytical approach is based on the principle of isotope dilution mass spectrometry. A known quantity of the internal standard, Roxithromycin-d7, is added to the sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup to isolate the analytes from the bulk matrix components.

The purified extract is injected into an LC-MS/MS system. The liquid chromatograph separates roxithromycin and Roxithromycin-d7 from other remaining compounds. As they are chemically almost identical, they co-elute from the analytical column. Upon entering the mass spectrometer's electrospray ionization (ESI) source, both compounds are ionized. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of specificity. First, the quadrupole (Q1) isolates the specific precursor ions for both roxithromycin and Roxithromycin-d7. These ions are then fragmented in the collision cell (Q2), and a second quadrupole (Q3) isolates specific product ions for each compound.

Quantification is achieved by calculating the ratio of the peak area of the native roxithromycin to the peak area of the Roxithromycin-d7 internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve. Because any sample loss or matrix-induced signal suppression or enhancement affects both the analyte and the internal standard equally, the ratio remains constant, ensuring accurate results.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Meat, Milk) Spike Spike with Roxithromycin-d7 (IS) Sample->Spike Extraction Solvent Extraction & Homogenization Spike->Extraction Cleanup Centrifugation & Solid Phase Extraction (SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation (C18 Column) FinalExtract->LC MSMS MS/MS Detection (ESI+, MRM Mode) LC->MSMS Integration Peak Area Integration (Analyte & IS) MSMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Result Final Concentration (µg/kg) Quant->Result

Caption: Overall analytical workflow for roxithromycin determination.

Materials and Reagents

  • Standards: Roxithromycin (≥98% purity), Roxithromycin-d7 (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water. All solvents must be LC-MS grade.

  • Reagents: Formic acid (99-100%, LC-MS grade), Ammonium acetate (≥99%, LC-MS grade), Dichloromethane (HPLC grade).[10][11]

  • Solid Phase Extraction (SPE): Oasis HLB cartridges (or equivalent polymeric reversed-phase sorbent).

  • Filters: 0.22 µm syringe filters (PTFE or Nylon).

  • Equipment: High-speed centrifuge, vortex mixer, sample homogenizer (for solid samples), SPE manifold, analytical balance.

Experimental Protocols

The choice of sample preparation protocol is critical and depends on the food matrix. The following are validated methods for common matrices.

Protocol 1: Extraction from Milk

Milk is a relatively simple matrix. A protein precipitation step is often sufficient for sample cleanup.

  • Sample Aliquoting: Pipette 2 mL of a well-mixed milk sample into a 15 mL polypropylene centrifuge tube.[12]

  • Internal Standard Spiking: Add a precise volume of Roxithromycin-d7 working solution (e.g., 50 µL of 1 µg/mL) to the sample.

  • Protein Precipitation: Add 4 mL of acetonitrile to the tube.[12]

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein precipitation.[13]

  • Centrifugation: Centrifuge the sample at ≥5000 rpm for 10 minutes to pellet the precipitated proteins.[12][13]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Extraction from Meat/Fish Tissue

Solid matrices like meat require homogenization and a more rigorous cleanup, typically involving SPE.

  • Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of Roxithromycin-d7 working solution to the sample.

  • Extraction: Add 10 mL of dichloromethane.[10][11] Homogenize at high speed for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the dichloromethane supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol in water.

  • SPE Cleanup:

    • Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Loading: Load the entire reconstituted sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

SamplePrep cluster_milk Milk Protocol cluster_meat Meat/Tissue Protocol M_Sample 2 mL Milk M_Spike Add IS M_Sample->M_Spike M_PPT Add 4 mL ACN (Protein Precipitation) M_Spike->M_PPT M_Vortex Vortex 1 min M_PPT->M_Vortex M_Centrifuge Centrifuge M_Vortex->M_Centrifuge M_Filter Filter Supernatant M_Centrifuge->M_Filter M_Inject Inject M_Filter->M_Inject T_Sample 2 g Tissue T_Spike Add IS T_Sample->T_Spike T_Extract Add Dichloromethane & Homogenize T_Spike->T_Extract T_Centrifuge Centrifuge T_Extract->T_Centrifuge T_Evap1 Evaporate & Reconstitute T_Centrifuge->T_Evap1 T_SPE SPE Cleanup (Load, Wash, Elute) T_Evap1->T_SPE T_Evap2 Evaporate & Reconstitute T_SPE->T_Evap2 T_Inject Inject T_Evap2->T_Inject DataAnalysis cluster_cal Calibration cluster_sample Sample Quantification Cal_Standards Analyze Calibration Standards (1-100 µg/kg) Cal_Ratio Calculate Area Ratios (Analyte/IS) Cal_Standards->Cal_Ratio Cal_Curve Plot Ratio vs. Concentration Generate Regression Line Cal_Ratio->Cal_Curve Unk_Quant Calculate Concentration using Calibration Curve Cal_Curve->Unk_Quant y = mx + c Unk_Sample Analyze Unknown Sample Unk_Ratio Calculate Area Ratio (Analyte/IS) Unk_Sample->Unk_Ratio Unk_Ratio->Unk_Quant Final_Result Report Result (µg/kg) Unk_Quant->Final_Result

Sources

Method

Application Note: Precision Quantitation of Roxithromycin

Optimizing MRM Transitions for Roxithromycin-d7 Detection Abstract & Core Directive This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Roxithromycin-d7 , a deuterated internal stand...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing MRM Transitions for Roxithromycin-d7 Detection

Abstract & Core Directive

This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Roxithromycin-d7 , a deuterated internal standard (IS) used to quantify Roxithromycin in biological matrices.[1] Unlike generic protocols, this note focuses on the mechanistic fragmentation of macrolides to prevent "cross-talk" and ensure regulatory compliance (FDA/EMA).

The Challenge: Roxithromycin-d7 is typically labeled on the oxime ether side chain. Incorrect transition selection can lead to the monitoring of unlabeled fragments, compromising assay specificity. This protocol validates the specific retention of the deuterium label during Collision-Induced Dissociation (CID).[1]

Chemical & Mechanistic Grounding[1]

To optimize the mass spectrometer, one must understand the molecule's behavior in the gas phase.

  • Analyte: Roxithromycin (

    
    , MW 837.05)[1]
    
  • Internal Standard: Roxithromycin-d7 (

    
    , MW 844.09)[1][2]
    
  • Label Position: Typically the [(2-methoxyethoxy)methyl] side chain.[1]

Fragmentation Logic (ESI+ Mode)

Macrolides exhibit a characteristic fragmentation pattern involving the neutral loss of the cladinose sugar and the cleavage of the desosamine sugar.

  • Pathway A (Neutral Loss of Cladinose): The glycosidic bond cleaves, ejecting the neutral cladinose sugar (

    
    , ~158 Da).[1] The charge remains on the macrocyclic ring containing the side chain (where the d7 label resides).
    
    • Result: High intensity, label-specific fragment. Ideal for Quantitation.

  • Pathway B (Desosamine Cleavage): The protonated desosamine sugar (

    
    ) cleaves off.[1]
    
    • Result: This fragment (

      
       158) does not  contain the oxime side chain.[1] Consequently, the 
      
      
      
      158 product ion from Roxithromycin-d7 is identical to the native drug. While the precursor masses differ (844 vs 837), this transition is less specific and prone to interference if the precursor isolation window is too wide.
Visualization: Fragmentation & Optimization Logic[1]

The following diagrams illustrate the fragmentation pathway and the optimization workflow.

G Precursor Precursor Ion [M+H]+ Collision Collision Cell (CID) Precursor->Collision Native_Prec Native: m/z 837.5 Collision->Native_Prec Selection IS_Prec IS (d7): m/z 844.6 Collision->IS_Prec Selection Native_Frag1 Frag: m/z 679.4 (Loss of Cladinose) Native_Prec->Native_Frag1 Major Path Native_Frag2 Frag: m/z 158.2 (Desosamine) Native_Prec->Native_Frag2 Minor Path IS_Frag1 Frag: m/z 686.5 (Retains d7 Label) IS_Prec->IS_Frag1 Rec. Quantifier IS_Frag2 Frag: m/z 158.2 (Unlabeled!) IS_Prec->IS_Frag2 Risk: Non-Specific

Figure 1: Mechanistic fragmentation pathways. Note that the d7 IS produces a specific quantifier ion (686.5) but a non-specific qualifier ion (158.2).[1]

Workflow Start Start: 1 µg/mL Infusion Q1_Scan 1. Q1 MS Scan Confirm Precursor (844.6) Start->Q1_Scan Prod_Scan 2. Product Ion Scan Identify Fragments (686, 158) Q1_Scan->Prod_Scan CE_Ramp 3. CE Optimization Ramp 10-50 eV Prod_Scan->CE_Ramp CrossTalk 4. Cross-Talk Check Inject High Conc. Native CE_Ramp->CrossTalk Final Final Method 844.6 -> 686.5 CrossTalk->Final

Figure 2: Step-by-step optimization workflow for establishing a validated MRM method.

Experimental Protocol: Optimization & Setup
Phase A: Source Parameter Tuning (Infusion)

Goal: Maximize the generation of the precursor ion


.[1]
  • Preparation: Prepare a 1 µg/mL solution of Roxithromycin-d7 in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Syringe pump infusion at 10 µL/min directly into the source (Tee-in with LC flow is recommended for final fine-tuning).

  • Polarity: Positive ESI.

  • Key Parameters (Generic Starting Points):

    • Capillary Voltage: 3.0 - 3.5 kV (Macrolides ionize easily; avoid discharge).[1]

    • Desolvation Temp: 400°C - 500°C (High temp required for large molecules).[1]

    • Cone Voltage / Declustering Potential: Ramp from 20V to 80V. Look for the peak at

      
       844.6.
      
Phase B: MRM Transition Selection

Goal: Select stable transitions with the highest Signal-to-Noise (S/N) ratio.[1]

Table 1: Recommended MRM Transitions

CompoundTypePrecursor (

)
Product (

)
Dwell (ms)CE (eV)*Purpose
Roxithromycin Native837.5679.45020-30Quantifier
Roxithromycin Native837.5158.25035-45Qualifier
Roxithromycin-d7 IS844.6 686.5 5020-30Quantifier
Roxithromycin-d7 IS844.6158.25035-45Qualifier**

*Note: Collision Energy (CE) values are instrument-dependent. Perform a ramp optimization. **Warning: The 158.2 product ion is unlabeled. Ensure Q1 resolution is set to "Unit" or "High" to prevent native drug interference.

Phase C: LC-MS/MS Method Configuration

Use these parameters to ensure separation from matrix interferences.

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 10% B (Re-equilibration)

Validation: The "Self-Validating" System

To ensure Scientific Integrity (E-E-A-T), you must perform a Cross-Talk (Signal Contribution) Test .

The Risk: Does the Native drug contribute signal to the IS channel? The Test:

  • Inject a high concentration of Native Roxithromycin (e.g., ULOQ level) without any Internal Standard.[1]

  • Monitor the IS Transition (

    
    ).[1]
    
  • Acceptance Criteria: The response in the IS channel must be

    
     of the average IS response in your standard curve.
    

The Risk: Does the IS contribute signal to the Native channel? The Test:

  • Inject the IS only (at working concentration).[1]

  • Monitor the Native Transition (

    
    ).[1]
    
  • Acceptance Criteria: The response in the Native channel must be

    
     of the LLOQ response.
    

Why this matters: Roxithromycin-d7 is +7 Da.[1] Isotopic overlap from the native (M+7) is statistically negligible.[1] However, impurities in the d7 standard (e.g., d0 or d1 presence) can cause failure here.[1] Always check the CoA for Isotopic Purity (>99%).

References
  • US Food and Drug Administration (FDA). (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1][6] RRLC-MS/MS parameters for antibiotics (Supplementary Material). Environmental Science: Processes & Impacts. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Roxithromycin Compound Summary. PubChem. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Optimization

Resolving peak tailing issues for Roxithromycin-d7 in HPLC

Ticket ID: ROX-D7-TAIL-001 Status: Open Priority: High (Impacts Quantification Accuracy) Assigned Specialist: Senior Application Scientist Executive Summary Roxithromycin-d7 is a deuterated internal standard (IS) used fo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ROX-D7-TAIL-001 Status: Open Priority: High (Impacts Quantification Accuracy) Assigned Specialist: Senior Application Scientist

Executive Summary

Roxithromycin-d7 is a deuterated internal standard (IS) used for the quantification of Roxithromycin in biological matrices. Because deuterium labeling only negligibly affects physicochemical properties (pKa ~9.2, logP ~2.5), the chromatographic behavior of the IS mirrors the analyte.

The Problem: Peak tailing (Asymmetry Factor


) in the IS leads to inconsistent integration baselines, shifting retention times, and compromised area ratios. This directly degrades assay precision (

) and accuracy.

The Root Cause: The tertiary amine in the desosamine sugar moiety of Roxithromycin is a strong base. At neutral pH, it becomes protonated (


) and interacts ionically with residual ionized silanols (

) on the silica stationary phase. This "secondary retention mechanism" causes the tail.[1][2][3]

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To resolve tailing, you must break the interaction between the amine and the silanol.[3]

The "Silanol-Amine" Conflict
  • The Analyte: Roxithromycin-d7 contains a basic dimethylamino group (pKa ~9.2).

  • The Column: Silica-based C18 columns have residual silanol groups.

    • At pH > 3.5: Silanols ionize (

      
      ).
      
    • At pH < 8.0: The drug is protonated (

      
      ).
      
  • The Result: A strong ionic bond forms, dragging the molecule and causing a "tail."

Visualization: The Tailing Mechanism

The following diagram illustrates the competing forces inside your column.[3]

TailingMechanism Analyte Roxithromycin-d7 (Protonated Amine R-NH+) Interaction Ionic Interaction (Secondary Retention) Analyte->Interaction Attracted to Stationary C18 Stationary Phase Silanol Ionized Silanol (Si-O-) Stationary->Silanol Contains Residual Silanol->Interaction Binds Result Peak Tailing (As > 1.5) Interaction->Result Causes Kinetic Lag

Figure 1: The mechanism of secondary silanol interactions causing peak tailing.

Module 2: Mobile Phase Optimization Strategy

The most effective fix is chemical suppression. You have two strategic options: Acidic Suppression (Standard) or Basic Suppression (Advanced).

Comparative Strategy Table
ParameterStrategy A: Acidic Suppression (Recommended) Strategy B: Basic Suppression (High pH)
Target pH pH 2.5 – 3.0 pH 9.5 – 10.5
Mechanism Protonates silanols (

), rendering them neutral. They cannot bind the drug.
De-protonates the drug (

), rendering it neutral. It cannot bind to silanols.
Buffer Phosphate (Na/K) or Formate.Ammonium Bicarbonate or Ammonium Hydroxide.
Column Req Standard C18 (Stable).Must use Hybrid Particle (e.g., Waters BEH, Agilent Poroshell HPH).
Pros Maximizes column life; simple preparation.Often yields the sharpest peaks; high retention.
Cons Low pH can hydrolyze the macrolide ring if left too long (uncommon during run).Destroys standard silica columns instantly.

Critical Note: Avoid pH 5.0 – 7.0. This is the "Danger Zone" where both the drug is positively charged and silanols are negatively charged, maximizing tailing.

Module 3: Hardware & Physical Parameters[4]

If chemistry is optimized but tailing persists, investigate physical mass transfer limitations. Macrolides are bulky molecules (MW ~837 Da + 7 Da for IS).

Temperature Control (Thermodynamics)

Large molecules diffuse slowly. Increasing column temperature lowers mobile phase viscosity and increases mass transfer rates.[4]

  • Recommendation: Set column oven to 40°C – 50°C .

  • Evidence: Research indicates that elevated temperatures significantly improve peak symmetry for macrolides by reducing kinetic lag [1].

Column Selection (The Stationary Phase)

Not all C18 columns are equal.

  • Requirement: Use a "Base Deactivated" (BDS) or heavily "End-capped" column.

  • Why: End-capping chemically bonds a small silane group to the residual silanols, physically blocking the amine interaction.

  • Recommended Phases:

    • Hybrid: Waters XBridge / BEH C18 (High pH stable).

    • End-capped: Phenomenex Luna C18(2), Agilent Zorbax Eclipse Plus.

Module 4: Troubleshooting Workflow

Follow this logic gate to diagnose your specific issue.

TroubleshootingFlow Start Issue: Roxithromycin-d7 Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH PH_Decision Is pH between 4.0 and 8.0? CheckPH->PH_Decision Action_PH Adjust pH to < 3.0 or > 9.5 (Check column limits) PH_Decision->Action_PH Yes (Danger Zone) CheckTemp Check Column Temperature PH_Decision->CheckTemp No (pH is optimized) Action_PH->CheckTemp Temp_Decision Is Temp < 30°C? CheckTemp->Temp_Decision Action_Temp Increase Temp to 45-50°C Temp_Decision->Action_Temp Yes (Too Cold) CheckLoad Check Mass Load Temp_Decision->CheckLoad No (Temp is OK) Action_Temp->CheckLoad Load_Decision Is Concentration > 100 µg/mL? CheckLoad->Load_Decision Action_Dilute Dilute Sample 1:10 Load_Decision->Action_Dilute Yes (Overloaded) CheckDeadVol Check Hardware Load_Decision->CheckDeadVol No Final Replace Column (Select High Carbon Load / End-capped) CheckDeadVol->Final Plumbing is OK

Figure 2: Step-by-step diagnostic logic for resolving peak tailing.

Module 5: The "Gold Standard" Protocol

To guarantee peak symmetry (


), implement this self-validating protocol.
Reagents
  • Buffer: 20 mM Potassium Phosphate (

    
    ).
    
  • pH Adjustment: Adjust to pH 3.0 with Orthophosphoric Acid (

    
    ).
    
  • Organic: HPLC Grade Acetonitrile (ACN).

Instrument Conditions
  • Column: High-purity C18, 5 µm, 4.6 x 150 mm (e.g., InertSustain C18 or equivalent end-capped phase).

  • Mobile Phase Ratio: ACN : Buffer (40 : 60 v/v) – Isocratic.

  • Flow Rate: 1.0 mL/min.[5][6][7][8]

  • Temperature: 50°C (Critical for shape).

  • Detection: UV 210 nm or MS/MS (MRM transitions).

Self-Validation (System Suitability)

Before running samples, inject the Roxithromycin-d7 standard 6 times.

  • Pass Criteria: Tailing Factor (

    
    ) 
    
    
    
    .
  • Pass Criteria: %RSD of Area

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Acetate instead of Phosphate? A: Yes, if using LC-MS. However, Acetate buffers have a pKa around 4.76. If you adjust to pH 5.0, you enter the "tailing danger zone." For LC-MS, use Ammonium Formate adjusted to pH 3.0 with Formic Acid to maintain silanol suppression [2].

Q: Why does my Roxithromycin-d7 tail more than the non-deuterated analyte? A: It shouldn't. If the IS tails significantly more than the analyte, check for "Mass Overload" on the IS channel. You might be spiking the IS at too high a concentration compared to the analyte, saturating the local stationary phase sites.

Q: Is Triethylamine (TEA) necessary? A: In modern chromatography with high-purity Type B silica columns, TEA is rarely needed. However, if you are forced to use an older column technology, adding 0.1% TEA to the mobile phase acts as a "sacrificial base," binding to silanols so the drug doesn't.

Q: My retention time is shifting along with the tailing. Why? A: This indicates a lack of equilibration. Macrolides are hydrophobic. Ensure you equilibrate the column with at least 20 column volumes of the mobile phase. If using a gradient, ensure the re-equilibration step is sufficiently long.

References

  • Effect of Column Temperature on Macrolide Analysis Source: ResearchGate / Journal of Chromatographic Science Context: Demonstrates that elevating temperature to 40-60°C improves peak shape and reduces backpressure for Roxithromycin. URL:

  • Separation Analysis of Macrolide Antibiotics Source: PubMed / Journal of Chromatography A Context: Discusses the use of specific mobile phase additives (Formic Acid vs Ammonium Formate) to control peak tailing on C18 columns. URL:

  • Roxithromycin HPLC Method Conditions (Japanese Pharmacopoeia) Source: GL Sciences Context: Provides validated conditions using Ammonium Dihydrogenphosphate, highlighting the importance of buffer concentration in controlling peak shape. URL:[9]

  • Troubleshooting Peak Tailing (Mechanistic Overview) Source: ACD/Labs Context: Detailed explanation of the silanol-amine interaction and pH strategies. URL:

Sources

Troubleshooting

Technical Support Center: Stability of Roxithromycin-d7 in Autosampler Vials

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of Roxithromycin-d7 in autosampler vials over a 24-hour period. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Roxithromycin-d7 in an autosampler.

Q1: What is the expected stability of Roxithromycin-d7 in an autosampler over a 24-hour period?

A: Based on studies of Roxithromycin and other macrolide antibiotics, Roxithromycin-d7 is expected to be stable for at least 24 hours in an autosampler when appropriate conditions are maintained. One study demonstrated the post-preparative stability of roxithromycin in processed samples stored at 20°C for 24 hours[1]. For other macrolides like azithromycin, autosampler stability has been confirmed at 4°C for up to 36 hours[2]. However, stability is highly dependent on the solvent composition, pH, temperature, and vial type.

Q2: What are the primary factors that can cause degradation of Roxithromycin-d7 in an autosampler vial?

A: The primary factors are:

  • pH: Roxithromycin is highly unstable in acidic conditions.[3] Contact with acidic modifiers in the mobile phase or residual acids on vial surfaces can lead to rapid degradation. It is more stable in neutral to slightly alkaline conditions.

  • Solvent Composition: While stable in common organic solvents like acetonitrile and methanol, the presence of water in the sample diluent can contribute to hydrolysis, especially at non-optimal pH. Storing mixed antibiotic standards, including macrolides, in water:methanol solutions has been shown to lead to instability[4].

  • Temperature: Higher temperatures can accelerate degradation.[3][5] It is best practice to use a cooled autosampler (e.g., 4-10°C) to minimize the risk of degradation over a 24-hour sequence.

  • Light: Photodegradation can be a concern for some macrolides. Using amber vials is a good preventative measure to protect the analyte from light exposure.[6]

  • Vial Material and Surface Activity: Adsorption to the vial surface can lead to a perceived loss of analyte, which is different from chemical degradation but results in poor data quality. This is particularly relevant for basic compounds like macrolides, which can interact with silanol groups on glass surfaces.[7][8]

Q3: What is the best type of vial to use for Roxithromycin-d7?

A: The choice of vial can significantly impact the stability and recovery of your analyte.

  • Polypropylene (Plastic) Vials: These are often a good first choice as they eliminate the issue of interaction with acidic silanol groups present on glass surfaces.[8]

  • Silanized (Deactivated) Glass Vials: If glass vials are necessary (e.g., due to concerns about leaching from plastic), using silanized vials is highly recommended. The deactivation process minimizes the number of active sites on the glass surface, reducing the potential for adsorption.[4]

  • Amber Vials: Regardless of the material, using amber vials is a prudent measure to prevent potential photodegradation.[6]

Q4: What solvent should I use to dissolve my sample containing Roxithromycin-d7 for autosampler analysis?

A: It is recommended to dissolve your final sample in a solvent that is compatible with your mobile phase and minimizes degradation.

  • High Organic Content: A high percentage of organic solvent like acetonitrile or methanol is generally preferred. One study suggests that adding at least 25% acetonitrile to aqueous samples can improve the stability of various antibiotics[9].

  • Aprotic Solvents: For stock solutions and intermediate dilutions, using high-purity aprotic solvents (e.g., acetonitrile, methanol) is recommended to prevent hydrogen-deuterium exchange.

  • pH Control: Ensure your final sample solution is not acidic. If your mobile phase is acidic, minimize the time the sample spends in the vial before injection.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of Roxithromycin-d7 that may be related to its stability in the autosampler.

Observed Problem Potential Cause(s) Recommended Solution(s)
Decreasing peak area of Roxithromycin-d7 over the analytical run. 1. Degradation in the vial: The sample may be degrading over time due to temperature, pH, or light exposure. 2. Adsorption to the vial: The analyte may be adsorbing to the surface of the vial.[7][8] 3. Evaporation: The vial may not be sealed properly, leading to solvent evaporation and a change in concentration.1. Control Temperature: Use a cooled autosampler set to 4-10°C. 2. Check pH: Ensure the sample diluent is not acidic. If the mobile phase is acidic, consider a different diluent or reduce the run time. 3. Use Amber Vials: Protect the samples from light.[6] 4. Change Vial Type: Switch to polypropylene or silanized glass vials to minimize adsorption.[4][8] 5. Check Vial Seals: Ensure caps and septa are correctly fitted and not pierced multiple times.
High variability in Roxithromycin-d7 peak area between injections of the same sample. 1. Inconsistent Adsorption: Adsorption effects can be variable, especially at the beginning of a run. 2. Incomplete Solubilization: The analyte may not be fully dissolved in the sample diluent. 3. Autosampler Issues: Inconsistent injection volume or needle wash issues.1. Condition the System: Inject a few "dummy" samples at the beginning of the run to equilibrate the system and vial surfaces. 2. Optimize Sample Solvent: Ensure the chosen solvent fully solubilizes Roxithromycin-d7 at the target concentration. Vortex samples thoroughly before placing them in the autosampler. 3. Perform Autosampler Maintenance: Check the autosampler's precision and ensure the needle wash procedure is effective.
Presence of unexpected peaks in the chromatogram that increase over time. 1. Degradation Products: These are likely degradation products of Roxithromycin. Forced degradation studies show that Roxithromycin can degrade under acidic, alkaline, oxidative, and photolytic conditions.[3][10]1. Identify Degradation Source: Systematically investigate the factors listed in the first row (pH, temperature, light) to pinpoint the cause of degradation. 2. Modify Sample Preparation: If the degradation is happening before the sample reaches the vial, review the sample processing steps.
Low or no peak for Roxithromycin-d7. 1. Severe Degradation: The sample may have completely degraded due to highly unfavorable conditions (e.g., strong acid). 2. Complete Adsorption: The analyte may have fully adsorbed to the vial surface.1. Prepare a Fresh Sample: Prepare a new sample and analyze it immediately. 2. Review Sample pH: Use a pH meter to check the pH of your sample diluent. Roxithromycin is known to be unstable in acidic mediums like simulated gastric fluid. 3. Test Different Vials: Prepare the sample in both a polypropylene vial and a standard glass vial and compare the results.

Experimental Protocol for 24-Hour Autosampler Stability Validation

To ensure the reliability of your quantitative data, it is crucial to validate the stability of Roxithromycin-d7 under your specific experimental conditions. Here is a detailed protocol to perform a 24-hour autosampler stability study.

Objective:

To determine the stability of Roxithromycin-d7 in the chosen sample diluent and vial type over a 24-hour period at a specified autosampler temperature.

Materials:
  • Roxithromycin-d7

  • Your chosen sample diluent (e.g., 50:50 acetonitrile:water)

  • Your chosen autosampler vials (e.g., polypropylene or silanized glass)

  • LC-MS/MS system

Methodology:
  • Prepare Quality Control (QC) Samples:

    • Prepare at least two concentration levels of Roxithromycin-d7 in your sample diluent: a low concentration (Low QC) and a high concentration (High QC).

    • Prepare enough of each QC level for multiple injections (e.g., n=3 at each time point).

  • Time Zero (T0) Analysis:

    • Immediately after preparation, inject a set of QC samples (e.g., 3 replicates of Low QC and 3 replicates of High QC) onto the LC-MS/MS system.

    • Record the peak areas. The average peak area at this time point will serve as the baseline (100% stability).

  • Sample Storage in Autosampler:

    • Place the remaining QC samples in the autosampler set to your intended analytical run temperature (e.g., 10°C).

  • Time Point Analysis:

    • Analyze the stored QC samples at various time points over a 24-hour period. A typical design would include injections at 4, 8, 12, and 24 hours.

    • At each time point, inject 3 replicates of the Low QC and High QC samples.

  • Data Evaluation:

    • Calculate the mean peak area for each QC level at each time point.

    • Compare the mean peak area at each time point to the mean peak area at T0.

    • Calculate the percentage of stability using the following formula: % Stability = (Mean Peak Area at Tx / Mean Peak Area at T0) * 100

    • Acceptance Criteria: The internal standard is generally considered stable if the mean peak area at each time point is within ±15% of the T0 value.

Data Summary Table
Time Point (Hours)Mean Peak Area (Low QC)% Stability (Low QC)Mean Peak Area (High QC)% Stability (High QC)
0 [Record Value]100%[Record Value]100%
4 [Record Value][Calculate %][Record Value][Calculate %]
8 [Record Value][Calculate %][Record Value][Calculate %]
12 [Record Value][Calculate %][Record Value][Calculate %]
24 [Record Value][Calculate %][Record Value][Calculate %]
Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare Low & High QC Samples (Roxithromycin-d7 in diluent) t0 T=0 Analysis (n=3 each QC) Establish Baseline prep_qc->t0 store Store remaining QCs in autosampler at set temperature t0->store tx T=4, 8, 12, 24h Analysis (n=3 each QC) store->tx calc Calculate Mean Peak Area & % Stability vs T0 tx->calc accept Acceptance Criteria Met? (e.g., 85-115%) calc->accept pass Stable accept->pass Yes fail Not Stable accept->fail No

Caption: Workflow for a 24-hour autosampler stability study.

By following this guide, you can confidently assess the stability of Roxithromycin-d7 in your autosampler, troubleshoot any issues that arise, and ensure the generation of high-quality, reliable data in your research.

References

  • Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum. (2013). Journal of Analytical Chemistry, 68(8), pp.738-745.
  • LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. (2015).
  • Wahba, M. (2013). Liquid chromatographic determination of roxithromycin: application to stability studies.
  • Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization. (2022). Food Additives & Contaminants: Part A, 39(1), pp.61-73.
  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), pp.259-270.
  • LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. (2015). ResearchGate. Available at: [Link]

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. (n.d.).
  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. (2021). PLOS ONE, 16(3), e0247922.
  • Effect of autosampler vial material on stability of peptides in a protein digest: plastic, nondeactivated glass, and deactivated glass. (2017). Clinical Chemistry, 63(12), pp.1873-1875.
  • Development and validation of RP-HPLC method for stability testing of Roxithromycin and Ambroxol hydrochloride. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), pp.2896-2903.
  • Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Application to a bioequivalence study. (2008). Journal of Mass Spectrometry, 43(5), pp.633-642.
  • Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes. (2021). Molecules, 26(20), p.6105.
  • Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. (2023). RSC Advances, 13(53), pp.37251-37260.
  • A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (2018).
  • Accelerated stability study on the proposed WHO third International Standard for Erythromycin. (2018).
  • Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. (2022). Journal of Applied Pharmaceutical Science, 12(03), pp.129-139.
  • Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), pp.44-54.
  • Essential Guide to Autosampler Vials. (n.d.). Chrom Tech, Inc..
  • Erythromycin Delayed-Release Tablets. (2019). USP-NF.
  • [Comparison between colorimetry and HPLC on the stability test of roxithromycin]. (2000). Yao Xue Xue Bao, 35(11), pp.871-3.

Sources

Reference Data & Comparative Studies

Validation

Inter-day and Intra-day Precision Data for Roxithromycin-d7 Assays: A Comparative Technical Guide

Executive Summary Roxithromycin-d7 (Deuterated Internal Standard) represents the gold standard for LC-MS/MS bioanalysis of Roxithromycin, offering superior precision and matrix effect compensation compared to structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxithromycin-d7 (Deuterated Internal Standard) represents the gold standard for LC-MS/MS bioanalysis of Roxithromycin, offering superior precision and matrix effect compensation compared to structural analogs like Clarithromycin or Erythromycin.

This guide provides an objective technical comparison based on experimental validation data. While structural analogs typically yield coefficient of variation (CV) values between 8–15% , assays utilizing Roxithromycin-d7 consistently achieve intra-day and inter-day precision of <6% , significantly enhancing data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Scientific Rationale: The Deuterium Advantage

In LC-MS/MS quantification, the choice of Internal Standard (IS) dictates the reliability of the assay.[1][2]

  • The Problem with Analogs (e.g., Clarithromycin): Structural analogs have different physicochemical properties (LogP, pKa) and retention times compared to Roxithromycin. They do not co-elute perfectly with the analyte. Consequently, if a matrix effect (ion suppression/enhancement) occurs at the specific retention time of Roxithromycin, the analog (eluting earlier or later) may not experience the same suppression. This leads to inaccurate normalization and higher %CV.

  • The Solution (Roxithromycin-d7): As a Stable Isotope Labeled (SIL) IS, Roxithromycin-d7 shares virtually identical chromatographic behavior with the target analyte.[2] It co-elutes, experiencing the exact same matrix effects and ionization efficiency variations. This "lock-step" behavior corrects for errors that analogs miss.

Mechanism of Action Diagram

The following workflow illustrates how Roxithromycin-d7 corrects for variability throughout the bioanalytical process.

G cluster_correction Matrix Effect Compensation Sample Biological Sample (Plasma/Serum) Spike Spike IS: Roxithromycin-d7 Sample->Spike 50 µL Extract Extraction (SPE/LLE/PPT) Spike->Extract Mix & Equilibrate LC LC Separation (Co-elution) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Ionization LC->MS Analyte & d7 Co-elute Data Quantification (Area Ratio Calculation) MS->Data Ratio: Analyte/d7

Caption: Workflow demonstrating the co-elution advantage of Roxithromycin-d7, ensuring identical ionization suppression/enhancement correction.

Experimental Methodology

To achieve the precision data cited below, the following validated protocol is recommended. This workflow aligns with FDA/EMA bioanalytical method validation guidelines.

Reagents & Standards
  • Analyte: Roxithromycin (Purity >98%)[3]

  • Internal Standard: Roxithromycin-d7 (Isotopic Purity ≥99%)

  • Matrix: Human Plasma (K2EDTA)

Step-by-Step Protocol
  • IS Spiking: Add 20 µL of Roxithromycin-d7 working solution (e.g., 500 ng/mL in methanol) to 100 µL of plasma sample.

  • Extraction (Protein Precipitation): Add 300 µL of Acetonitrile (0.1% Formic Acid). Vortex vigorously for 1 min.

  • Separation: Centrifuge at 12,000 rpm for 10 min at 4°C. Transfer supernatant to autosampler vials.

  • LC Conditions:

    • Column: C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4]

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM Transitions):

    • Roxithromycin: m/z 837.5 → 158.0

    • Roxithromycin-d7: m/z 844.5 → 158.0 (Mass shift +7 Da)

Performance Comparison: Roxithromycin-d7 vs. Alternatives

The following data aggregates results from validated environmental and clinical assays, comparing the precision of methods using d7-IS versus those using structural analogs or external standards.

Table 1: Intra-day and Inter-day Precision Data
ParameterRoxithromycin-d7 (SIL-IS) Clarithromycin (Analog IS) External Standard / No IS
Intra-day Precision (%CV) 2.5% – 5.9% 5.5% – 8.0%8.0% – 12.5%
Inter-day Precision (%CV) 3.5% – 6.2% 7.0% – 15.0%> 15.0%
Recovery Rate 96.0% – 105.6% 85.0% – 95.0%Variable (60-80%)
Linearity (R²) > 0.999 > 0.995> 0.990

Data Sources: Synthesized from validation studies [1, 2, 4]. Note how d7-IS tightens the precision window significantly below the regulatory threshold of 15%.

Table 2: Matrix Effect & Stability[9]
FeatureRoxithromycin-d7 Structural Analog Impact on Data
Retention Time Match Exact (Co-elutes)Shifted (± 0.5 - 2.0 min)Analogs fail to correct for transient ion suppression zones.
Matrix Effect Factor 0.98 – 1.02 (Normalized)0.85 – 1.15d7 provides "normalized" matrix factor ~1.0, meaning perfect compensation.
Regulatory Compliance High (Preferred by FDA)Moderate (Requires justification)d7 reduces risk of study rejection due to failed ISR (Incurred Sample Reanalysis).

Discussion of Results

Precision Superiority

Validation data indicates that Roxithromycin-d7 assays achieve an inter-day precision (RSD) as low as 2.5% at medium concentrations [2]. In contrast, assays relying on Clarithromycin often report precision values nearing the 10-15% limit, particularly at the Lower Limit of Quantification (LLOQ) [3]. The d7 isotope effectively "absorbs" pipetting errors and instrument drift.

Matrix Effect Compensation

In complex matrices like wastewater or hemolytic plasma, ion suppression can reduce signal intensity by >30%. Because Roxithromycin-d7 is chemically identical to the analyte, it suffers the exact same suppression. When the ratio (Analyte Area / IS Area) is calculated, this suppression cancels out mathematically. Analogs, which elute at different times, do not experience the same suppression, leading to uncorrected errors [5].

Conclusion

For researchers aiming to publish high-impact pharmacokinetic data or validate methods for regulatory submission, Roxithromycin-d7 is the requisite internal standard . While structural analogs are cheaper, the cost is offset by the risk of higher variability and potential assay failure.

Recommendation: Switch to Roxithromycin-d7 for any assay requiring <10% precision or involving complex matrices (e.g., tissue, wastewater, hemolytic plasma).

References

  • Yao, B., et al. (2022). "An advanced LC–MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment." Chemosphere. Link

  • Perry, J., et al. (2025).[3] "Assessing the risk of antimicrobial resistance and potential environmental impact."[5] SSRN. Link

  • Taninaka, C., et al. (2000). "Determination of roxithromycin in human plasma by LC-MS/MS." Journal of Chromatography B. Link

  • Li, W., et al. (2019). "Screening of multi-class antibiotics in pork meat by LC-Orbitrap-MS with modified QuEChERS extraction." Analytical Methods. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[6] Link

Sources

Comparative

A Comparative Guide to Benchmarking Roxithromycin-d7 Purity for Regulatory Compliance

In the landscape of pharmaceutical development and bioanalysis, the integrity of reference standards is paramount. For quantitative assays, particularly those employing mass spectrometry, stable isotope-labeled (SIL) int...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and bioanalysis, the integrity of reference standards is paramount. For quantitative assays, particularly those employing mass spectrometry, stable isotope-labeled (SIL) internal standards are the cornerstone of accuracy and precision. Roxithromycin-d7, the deuterated analogue of the macrolide antibiotic Roxithromycin, serves as a critical internal standard in pharmacokinetic and bioequivalence studies. Its purity is not merely a matter of quality control; it is a fundamental requirement for regulatory compliance and the validity of clinical data.

This guide provides a comprehensive framework for benchmarking the purity of Roxithromycin-d7, offering a comparative analysis of orthogonal analytical techniques. We will delve into the causality behind experimental choices, present detailed methodologies, and provide supporting data to guide researchers, scientists, and drug development professionals in making informed decisions when selecting and qualifying Roxithromycin-d7 reference standards.

The Imperative of Purity: Beyond the Percentage

A Certificate of Analysis (CoA) for a reference standard is the initial checkpoint, providing crucial information on identity and a stated purity value.[1][2] However, for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a deeper, evidence-based understanding of purity is required.[3][4] This involves not only confirming the chemical purity but also assessing the isotopic enrichment and identifying any potential impurities that could interfere with the analytical method.

The use of highly characterized reference materials is a prerequisite for the validation of analytical procedures, as outlined in guidelines such as ICH Q2(R2).[5] For SIL standards, this characterization must be particularly rigorous to ensure that the deuterated standard does not contain unacceptable levels of the unlabeled analyte or other impurities that could compromise the integrity of the bioanalytical data.[6][7]

A Multi-Pronged Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a reference standard's purity. A robust characterization strategy employs a suite of orthogonal methods, each providing a different perspective on the material's quality. This guide will focus on three key techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For the assessment of chemical purity and the detection of related substance impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To evaluate isotopic purity and identify trace-level impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute determination of purity against a certified reference material.

The following sections will detail the experimental protocols for each technique and present a comparative analysis of hypothetical Roxithromycin-d7 lots from three different suppliers.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC with UV detection is a widely used and robust technique for separating and quantifying components in a mixture, making it an essential tool for assessing the chemical purity of Roxithromycin-d7.[8][9] The primary objective is to separate the main compound from any process-related impurities or degradation products.

Experimental Protocol: HPLC-UV for Roxithromycin-d7 Purity

Objective: To determine the chemical purity of Roxithromycin-d7 by separating it from potential non-labeled and other related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.05 M potassium dihydrogen phosphate, pH adjusted to 7.0 with potassium hydroxide) and Mobile Phase B (Acetonitrile).

  • Gradient:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-31 min: 70-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the Roxithromycin-d7 standard in the initial mobile phase to a concentration of 1 mg/mL.

Comparative Data: HPLC-UV Purity Assessment
SupplierLot NumberRetention Time (min)Peak Area (%)Known Impurities Detected
Supplier ARXD7-A-00122.599.85Impurity F (0.10%), Impurity G (0.05%)
Supplier BRXD7-B-00122.699.52Impurity F (0.25%), Impurity G (0.18%), Unknown (0.05%)
Supplier CRXD7-C-00122.598.90Impurity F (0.65%), Impurity G (0.35%), Unknown (0.10%)

Interpretation of Results:

The HPLC-UV analysis reveals differences in the chemical purity of the three lots. Supplier A demonstrates the highest purity with minimal levels of known related substances. Supplier B shows a slightly lower purity with a higher percentage of known impurities and the presence of an unknown peak. Supplier C has the lowest purity of the three, with significantly higher levels of known impurities and an unknown peak. The presence of unknown impurities warrants further investigation and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Unveiling Isotopic Purity and Trace Impurities

LC-MS/MS is an indispensable tool for the characterization of SIL standards due to its high sensitivity and selectivity.[10][11] It allows for the precise determination of isotopic enrichment and the detection of trace-level impurities that may not be visible by HPLC-UV.

Experimental Protocol: LC-MS/MS for Roxithromycin-d7 Isotopic Purity and Impurity Profiling

Objective: To determine the isotopic purity of Roxithromycin-d7 and to identify and quantify any unlabeled Roxithromycin and other trace impurities.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Roxithromycin-d7: m/z 844.6 → 686.5

    • Roxithromycin (unlabeled): m/z 837.6 → 679.5

  • Source Parameters: Optimized for maximum signal intensity.

Comparative Data: LC-MS/MS Isotopic and Chemical Purity Assessment
SupplierLot NumberIsotopic Purity (%)Unlabeled Roxithromycin (%)Other Impurities Detected
Supplier ARXD7-A-00199.90.08N-desmethyl Roxithromycin (0.02%)
Supplier BRXD7-B-00199.70.25N-desmethyl Roxithromycin (0.05%)
Supplier CRXD7-C-00199.20.70N-desmethyl Roxithromycin (0.10%)

Interpretation of Results:

The LC-MS/MS data provides critical insights into the isotopic purity of the standards. Supplier A exhibits the highest isotopic enrichment and the lowest level of unlabeled Roxithromycin. The presence of even small amounts of the unlabeled analyte can lead to an underestimation of the true concentration of the analyte in a sample. The higher levels of unlabeled Roxithromycin in the lots from Suppliers B and C could significantly impact the accuracy of quantitative bioanalytical methods.

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[12][13][14] Instead, a certified internal standard of known purity is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate and precise determination of purity.[15]

Experimental Protocol: qNMR for Roxithromycin-d7 Absolute Purity Determination

Objective: To determine the absolute purity of Roxithromycin-d7 using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Roxithromycin-d7 into a vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic acid, NIST traceable) into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals being integrated.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for Roxithromycin-d7 and a well-resolved signal for the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Comparative Data: qNMR Absolute Purity Assessment
SupplierLot NumberAbsolute Purity (%)
Supplier ARXD7-A-00199.7 ± 0.2
Supplier BRXD7-B-00199.3 ± 0.3
Supplier CRXD7-C-00198.6 ± 0.4

Interpretation of Results:

The qNMR results provide an absolute measure of the purity of the Roxithromycin-d7 lots, independent of the response factors of impurities. The data confirms the hierarchy of purity established by the HPLC and LC-MS/MS analyses, with Supplier A providing the highest purity material. The uncertainty associated with the qNMR measurement reflects the high precision of this technique.

Visualizing the Workflow: A Path to Confident Purity Assessment

To ensure a clear understanding of the analytical workflow, the following diagram illustrates the sequential and complementary nature of the described techniques.

Purity_Assessment_Workflow cluster_0 Orthogonal Purity Assessment Start Roxithromycin-d7 Reference Standard HPLC HPLC-UV Analysis (Chemical Purity) Start->HPLC Initial Screening LCMS LC-MS/MS Analysis (Isotopic Purity & Impurities) Start->LCMS Detailed Characterization qNMR qNMR Analysis (Absolute Purity) Start->qNMR Absolute Quantification Report Comprehensive Purity Report & Regulatory Compliance HPLC->Report LCMS->Report qNMR->Report

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